molecular formula C16H21IO3 B3025161 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone CAS No. 898785-58-5

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone

Cat. No.: B3025161
CAS No.: 898785-58-5
M. Wt: 388.24 g/mol
InChI Key: NPROKLRRPUPVBL-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone is an organic compound that features a unique combination of a dioxane ring and an iodobutyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form 2,2-dimethyl-1,3-dioxane.

    Iodination: The iodination of butyrophenone is achieved by reacting butyrophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium.

    Coupling Reaction: The final step involves coupling the dioxane ring with the iodinated butyrophenone. This is typically done using a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Alter Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone can be compared with similar compounds such as:

    4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Similar structure but lacks the iodobutyrophenone moiety.

    Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Contains a benzoate group instead of the iodobutyrophenone moiety.

Uniqueness

The uniqueness of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone lies in its combination of a dioxane ring and an iodobutyrophenone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPROKLRRPUPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645905
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-58-5
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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